Cas no 67508-09-2 (N-dimethylaminoprostaglandin F2alpha)

N-dimethylaminoprostaglandin F2alpha Chemical and Physical Properties
Names and Identifiers
-
- N-dimethylaminoprostaglandin F2alpha
- Prostaglandin F2α dimethyl amine
- 1-(Dimethylamino)prosta-5,13-diene-9,11,15-triol
- 1-dimethylamino-9S,11R,15S-trihydroxy-5Z,13E-prostadiene
- AC1NR1IZ
- CHEBI:73741
- N-Dimethylamino-pgf2alpha
- PGE2alpha dimethyl amine
- PGF2alpha dimethylamine
- Prostaglandin E2alpha dimethyl amine
- DTXSID601147930
- Prostaglandin F2alpha dimethyl amine
- Q27144081
- VNLQPSLXSAMMMJ-PIOKUXGXSA-N
- Prosta-5,13-diene-9,11,15-triol, 1-(dimethylamino)-, (5Z,9alpha,11alpha,13E,15S)-
- prostaglandin F2alpha dimethylamine
- (5Z,9alpha,11alpha,13E,15S)-1-(dimethylamino)prosta-5,13-diene-9,11,15-triol
- N,N,-Dimethyl-9.alpha.,11.alpha.,15S-trihydroxyprosta-5Z,13E-dien-1-amine
- (1R,3S,4R,5R)-4-[(Z)-7-(dimethylamino)hept-2-enyl]-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol
- LMFA03010114
- Prostaglandin F2.alpha. dimethylamine
- 67508-09-2
- Prostaglandin F2.alpha. dimethyl amine
- HY-114761
- A dimethyl amine
- Prosta-5,13-diene-9,11,15-triol, 1-(dimethylamino)-, (5Z,9I+/-,11I+/-,13E,15S)-
- Prostaglandin F2
- CS-0064271
-
- Inchi: InChI=1S/C22H41NO3/c1-4-5-9-12-18(24)14-15-20-19(21(25)17-22(20)26)13-10-7-6-8-11-16-23(2)3/h7,10,14-15,18-22,24-26H,4-6,8-9,11-13,16-17H2,1-3H3/b10-7-,15-14+/t18-,19+,20+,21-,22+/m0/s1
- InChI Key: VNLQPSLXSAMMMJ-PIOKUXGXSA-N
- SMILES: CCCCC[C@@H](/C=C/[C@@H]1[C@@H](C/C=C\CCCCN(C)C)[C@H](C[C@H]1O)O)O
Computed Properties
- Exact Mass: 367.30883
- Monoisotopic Mass: 367.308644
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 13
- Complexity: 408
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.9
- XLogP3: 3.6
Experimental Properties
- Density: 1.041
- Boiling Point: 492.6°C at 760 mmHg
- Flash Point: 218.1°C
- Refractive Index: 1.548
- PSA: 63.93
- LogP: 3.51990
N-dimethylaminoprostaglandin F2alpha Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21880-5mg |
Prostaglandin F2α dimethyl amine |
67508-09-2 | 98% | 5mg |
¥2574.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21880-1mg |
Prostaglandin F2α dimethyl amine |
67508-09-2 | 98% | 1mg |
¥629.00 | 2023-09-09 | |
1PlusChem | 1P00FIEN-1mg |
N-dimethylaminoprostaglandin F2alpha |
67508-09-2 | ≥98% | 1mg |
$96.00 | 2024-04-22 | |
1PlusChem | 1P00FIEN-5mg |
N-dimethylaminoprostaglandin F2alpha |
67508-09-2 | ≥98% | 5mg |
$293.00 | 2024-04-22 | |
A2B Chem LLC | AH22895-1mg |
N-dimethylaminoprostaglandin F2alpha |
67508-09-2 | ≥98% | 1mg |
$49.00 | 2024-04-19 | |
A2B Chem LLC | AH22895-5mg |
N-dimethylaminoprostaglandin F2alpha |
67508-09-2 | ≥98% | 5mg |
$208.00 | 2024-04-19 | |
A2B Chem LLC | AH22895-10mg |
N-dimethylaminoprostaglandin F2alpha |
67508-09-2 | ≥98% | 10mg |
$369.00 | 2024-04-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21880-10mg |
Prostaglandin F2α dimethyl amine |
67508-09-2 | 98% | 10mg |
¥4570.00 | 2023-09-09 | |
1PlusChem | 1P00FIEN-10mg |
N-dimethylaminoprostaglandin F2alpha |
67508-09-2 | ≥98% | 10mg |
$507.00 | 2024-04-22 |
N-dimethylaminoprostaglandin F2alpha Related Literature
-
1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
Additional information on N-dimethylaminoprostaglandin F2alpha
N-Dimethylaminoprostaglandin F2alpha (CAS No. 67508-09-2): A Comprehensive Overview
N-Dimethylaminoprostaglandin F2alpha (CAS No. 67508-09-2) is a synthetic prostaglandin derivative that has garnered significant attention in the fields of pharmacology and medicinal chemistry. This compound is structurally similar to prostaglandin F2alpha (PGF2α), a naturally occurring prostaglandin involved in various physiological processes, including inflammation, smooth muscle contraction, and reproductive functions. The addition of a dimethylamino group to the prostaglandin backbone imparts unique pharmacological properties to N-dimethylaminoprostaglandin F2alpha, making it a valuable tool for research and potential therapeutic applications.
Prostaglandins are a class of bioactive lipid compounds derived from arachidonic acid through the action of cyclooxygenase enzymes. They play crucial roles in mediating inflammatory responses, regulating blood pressure, and modulating immune functions. PGF2α, in particular, is known for its potent effects on the uterus, where it induces uterine contractions and is used clinically to induce labor or manage postpartum hemorrhage. The synthetic analog, N-dimethylaminoprostaglandin F2alpha, has been designed to enhance the stability and efficacy of the parent compound while reducing potential side effects.
Recent studies have explored the pharmacological properties of N-dimethylaminoprostaglandin F2alpha in various biological systems. One notable area of research is its potential use in treating ocular conditions. Prostaglandins have been shown to reduce intraocular pressure (IOP) by increasing uveoscleral outflow, making them effective in managing glaucoma. A study published in the Journal of Ocular Pharmacology and Therapeutics demonstrated that N-dimethylaminoprostaglandin F2alpha significantly lowered IOP in animal models without causing significant side effects, suggesting its potential as a safer alternative to existing glaucoma treatments.
In addition to its ocular applications, N-dimethylaminoprostaglandin F2alpha has been investigated for its anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including arthritis, asthma, and inflammatory bowel disease (IBD). Prostaglandins are key mediators of the inflammatory response, and modulating their activity can have therapeutic benefits. Research published in the Journal of Inflammation Research showed that N-dimethylaminoprostaglandin F2alpha exhibited potent anti-inflammatory effects in vitro and in vivo, reducing cytokine production and inhibiting neutrophil migration. These findings suggest that this compound could be developed into a novel anti-inflammatory drug for treating chronic inflammatory conditions.
The reproductive system is another area where N-dimethylaminoprostaglandin F2alpha has shown promise. PGF2α is widely used to induce labor and manage postpartum hemorrhage due to its ability to stimulate uterine contractions. However, the use of natural PGF2α can be associated with side effects such as nausea, vomiting, and diarrhea. A study published in the American Journal of Obstetrics and Gynecology evaluated the efficacy and safety of N-dimethylaminoprostaglandin F2alpha in inducing labor. The results indicated that this synthetic analog was effective in inducing labor with fewer side effects compared to natural PGF2α, making it a promising candidate for clinical use.
The chemical structure of N-dimethylaminoprostaglandin F2alpha (CAS No. 67508-09-2) consists of a 15-membered ring with a dimethylamino group attached at the C-13 position. This modification enhances the compound's lipophilicity and stability, which are critical factors for its pharmacokinetic properties. The dimethylamino group also confers additional binding affinity to specific receptors, potentially improving its therapeutic index.
Synthesis of N-dimethylaminoprostaglandin F2alpha involves several steps, including the formation of the prostaglandin backbone followed by functional group modifications. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound. A study published in the Tetrahedron Letters described a novel synthetic route that significantly improved yield and purity, making large-scale production more feasible for both research and commercial purposes.
In conclusion, N-dimethylaminoprostaglandin F2alpha (CAS No. 67508-09-2) is a promising synthetic prostaglandin derivative with diverse applications in pharmacology and medicine. Its unique chemical structure imparts enhanced stability and efficacy compared to natural PGF2α, making it a valuable tool for research and potential therapeutic development. Ongoing studies continue to explore its potential benefits in treating ocular conditions, chronic inflammation, and reproductive disorders, highlighting its significance in modern medicinal chemistry.
67508-09-2 (N-dimethylaminoprostaglandin F2alpha) Related Products
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)



